Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) decanedioate
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Overview
Description
Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) decanedioate is a chemical compound with the molecular formula C26H50O10 It is an ester derived from decanedioic acid and 2-(2-(2-ethoxyethoxy)ethoxy)ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) decanedioate typically involves the esterification of decanedioic acid with 2-(2-(2-ethoxyethoxy)ethoxy)ethanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the water produced during the reaction is removed to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) decanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids and aldehydes.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Decanedioic acid and 2-(2-(2-ethoxyethoxy)ethoxy)ethanol.
Oxidation: Corresponding carboxylic acids and aldehydes.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) decanedioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of bis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) decanedioate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cellular membranes, altering their permeability and affecting cellular functions. Additionally, its ester functional groups can undergo hydrolysis, releasing active metabolites that exert specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Decanedioic acid, bis(2-ethylhexyl) ester: This compound is similar in structure but has different alkyl groups attached to the ester functional groups.
Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) adipate: Another similar compound with a different central acid moiety.
Uniqueness
Its ability to form stable complexes and its versatility in undergoing various chemical reactions make it a valuable compound in research and industry .
Properties
CAS No. |
399023-92-8 |
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Molecular Formula |
C26H50O10 |
Molecular Weight |
522.7 g/mol |
IUPAC Name |
bis[2-[2-(2-ethoxyethoxy)ethoxy]ethyl] decanedioate |
InChI |
InChI=1S/C26H50O10/c1-3-29-13-15-31-17-19-33-21-23-35-25(27)11-9-7-5-6-8-10-12-26(28)36-24-22-34-20-18-32-16-14-30-4-2/h3-24H2,1-2H3 |
InChI Key |
PGMRDSQCFZZACJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOCCOC(=O)CCCCCCCCC(=O)OCCOCCOCCOCC |
Origin of Product |
United States |
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